molecular formula C21H23Cl2NO3 B15096397 N-(4-chlorobenzyl)-2-(4-chloro-3-methylphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide

N-(4-chlorobenzyl)-2-(4-chloro-3-methylphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide

Cat. No.: B15096397
M. Wt: 408.3 g/mol
InChI Key: AFJUEGOUQCNBGA-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-2-(4-chloro-3-methylphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide is a synthetic organic compound It is characterized by the presence of chlorobenzyl and chloromethylphenoxy groups, along with a tetrahydrofuran-2-ylmethyl moiety attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-2-(4-chloro-3-methylphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide typically involves multiple steps:

    Formation of the Chlorobenzyl Intermediate: This step involves the chlorination of benzyl compounds under controlled conditions.

    Synthesis of the Chloromethylphenoxy Intermediate: This involves the chlorination of methylphenoxy compounds.

    Coupling Reactions: The chlorobenzyl and chloromethylphenoxy intermediates are coupled with a tetrahydrofuran-2-ylmethyl group using suitable catalysts and solvents.

    Acetamide Formation: The final step involves the formation of the acetamide group through amidation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl and benzyl positions.

    Reduction: Reduction reactions could target the chlorinated aromatic rings or the acetamide group.

    Substitution: Nucleophilic substitution reactions could occur at the chlorinated positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or receptor modulators.

Medicine

In medicinal chemistry, the compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In industrial applications, the compound might be used in the development of new materials or as a precursor for the synthesis of polymers.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. For example, if it were used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. Molecular targets could include enzymes, receptors, or other proteins involved in biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorobenzyl)-2-(4-chlorophenoxy)acetamide
  • N-(4-chlorobenzyl)-2-(3-methylphenoxy)acetamide
  • N-(4-chlorobenzyl)-2-(4-chlorophenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide

Uniqueness

N-(4-chlorobenzyl)-2-(4-chloro-3-methylphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide is unique due to the specific combination of functional groups and the presence of the tetrahydrofuran-2-ylmethyl moiety. This unique structure could confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C21H23Cl2NO3

Molecular Weight

408.3 g/mol

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-[(4-chlorophenyl)methyl]-N-(oxolan-2-ylmethyl)acetamide

InChI

InChI=1S/C21H23Cl2NO3/c1-15-11-18(8-9-20(15)23)27-14-21(25)24(13-19-3-2-10-26-19)12-16-4-6-17(22)7-5-16/h4-9,11,19H,2-3,10,12-14H2,1H3

InChI Key

AFJUEGOUQCNBGA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)N(CC2CCCO2)CC3=CC=C(C=C3)Cl)Cl

Origin of Product

United States

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